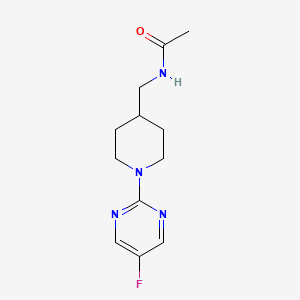

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN4O/c1-9(18)14-6-10-2-4-17(5-3-10)12-15-7-11(13)8-16-12/h7-8,10H,2-6H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNUXBUUXCXAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.

Acetamide Formation: The final step involves the acylation of the piperidine intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Fluoropyrimidine vs. Pyrimidine Derivatives

The 5-fluoropyrimidine group in the target compound enhances electronic effects compared to non-fluorinated analogs (e.g., 4,6-dimethylpyrimidine in ). Fluorination improves metabolic stability and binding affinity in enzymatic targets, as seen in fluorinated kinase inhibitors .

Piperidine Substitution Patterns

Piperidine derivatives with phenylethyl groups (e.g., Ocfentanil ) exhibit strong opioid activity, whereas the target compound’s fluoropyrimidine-piperidine system may prioritize antibacterial or antiviral applications. The absence of a phenylethyl group in the target compound reduces its likelihood of interacting with opioid receptors.

Acetamide Functionality

Chloroacetamide derivatives (e.g., 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide ) show higher reactivity due to the chloro group, making them useful intermediates. In contrast, the target compound’s acetamide group enhances stability and solubility, favoring in vivo applications.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorinated pyrimidine moiety. The presence of the fluorine atom enhances its biological activity and metabolic stability, making it a candidate for drug development. The molecular formula is , with a molecular weight of 278.33 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step processes:

- Synthesis of Fluoropyrimidine : This can be achieved through fluorination reactions using reagents like Selectfluor.

- Formation of Piperidine : The piperidine ring is synthesized via cyclization reactions starting from appropriate amine precursors.

- Coupling Reaction : The final compound is formed by coupling the fluoropyrimidine and piperidine intermediates using coupling agents such as EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : It can affect the binding affinity to various receptors, potentially influencing physiological responses .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that similar compounds exhibit significant inhibition of cell proliferation in various cancer cell lines, indicating potential anticancer properties. For instance, chloroethyl pyrimidine nucleosides were shown to inhibit migration and invasion in A431 vulvar epidermal carcinoma cells .

- Anti-inflammatory Effects : Research on related compounds revealed promising anti-inflammatory activities in vivo, suggesting that this compound may also possess similar effects .

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific receptors or enzymes. For example, compounds with similar structural features have been shown to act as potent antagonists for CCR3 receptors, which are implicated in inflammatory responses .

Data Table: Summary of Biological Activities

Q & A

Q. Example SAR Insight :

- Fluorine at pyrimidine’s 5-position enhances target selectivity due to steric and electronic effects .

Basic: What are the key structural modifications that influence its pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Introduce methyl groups on the piperidine ring to improve membrane permeability (LogP optimization) .

- Metabolic Stability : Replace labile esters with amides (e.g., acetamide) to resist hepatic hydrolysis .

- Solubility : Add polar substituents (e.g., hydroxyl groups) to the pyrimidine ring for better aqueous solubility .

Q. Comparative Table :

| Modification | Effect on PK Property | Reference |

|---|---|---|

| Fluorine at C5 | ↑ Target affinity, ↓ metabolism | |

| Piperidine N-methylation | ↑ Lipophilicity, ↑ CNS penetration |

Advanced: How can researchers identify and characterize metabolites of this compound?

Methodological Answer:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench reactions with acetonitrile and analyze via LC-MS/MS .

Metabolite Detection : Look for hydroxylated piperidine (m/z +16) or defluorinated pyrimidine (m/z -18) products.

Structural Confirmation : Compare fragmentation patterns (MS/MS) with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.